molecular formula C12H23N3 B3249585 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 195504-08-6

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3249585
CAS No.: 195504-08-6
M. Wt: 209.33 g/mol
InChI Key: YLFHQBMNICBNMP-UHFFFAOYSA-N
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Description

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[321]octane is a bicyclic compound that features a piperazine ring

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Mode of Action

The presence of the piperazine ring could enable it to act as a ligand for various receptors or enzymes, altering their activity and triggering downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired bicyclic compound.

Industrial Production Methods

Industrial production methods for this compound may involve batch or continuous flow processes. The use of microwave reactors has been explored to enhance reaction efficiency and yield . Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-14-10-2-3-11(14)9-12(8-10)15-6-4-13-5-7-15/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFHQBMNICBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine (4.75 g, 15.88 mmol) in 50 ml methanol was hydrogenated at a pressure of 2.0 atm in the presence of 20% palladium hydroxide on carbon (470 mg) for 30 h. The mixture was then filtered through a pad of celite. The filtrate was concentrated to afford a pale yellow solid quantitatively, which is pure enough for subsequent use.
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470 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride (14.8 g, 36.4 mmol) in methanol (150 ml) and 6N HCl (32 ml) was hydrogenated at a pressure of 2.0 atm (30 psi) in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was then filtered through a pad of celite. The celite pad was washed with MeOH (50 ml) The filtrate and the washings were combined and concentrated to afford a yellow viscous oil. This oil was dissolved in 2N NaOH (150 ml) and to the solution was dropwise added CBZCl (10.4 g, 72.8 mmol) under ice bath cooling. The mixture was stirred at 0° C. for 5 h. To the mixture was dropwise added 2N HCl at 0° C. to pH 1. The aqueous solution was washed with EtOAc (50 ml×2) to remove bis-(benzyloxycarbonyl)piperazine. The aqueous layer was concentrated in vacuo to give a Z-protected compound. This was dissolved in MeOH (150 ml) and 6N HCl (32 ml) was hydrogenated in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was basified with 6N NaOH to pH10. The mixture was filtered through a celite pad and the pad was washed with MeOH (50 ml). The filtrate and the washings were combined and concentrated. The residue was dried azeotropically with EtOH and then toluene. The residue was dissolved in EtOH (150 ml) and insoluble inorganic material was filtered off. The filtrate was concentrated in vacuo to give a white solid and the solid was washed with EtOH-Et2O (1:50) to give the title compound as a white solid (6.4 g, 84%).
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0 (± 1) mol
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1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride
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14.8 g
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150 mL
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32 mL
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1.5 g
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10.4 g
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150 mL
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150 mL
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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